Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-
Description
Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-, is a heterocyclic compound featuring a fused thiophene and pyrimidine ring system with a 2-thienyl substituent at the 2-position. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases, receptors, and epigenetic enzymes . Its synthesis typically involves cyclization of 2-aminothiophene derivatives or nucleophilic substitution reactions at the pyrimidine ring .
Properties
CAS No. |
56844-04-3 |
|---|---|
Molecular Formula |
C10H6N2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-thiophen-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H6N2S2/c1-2-8(13-4-1)9-11-6-7-3-5-14-10(7)12-9/h1-6H |
InChI Key |
BWNFHGFUWLTSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C3C=CSC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Precursors
The thieno[2,3-d]pyrimidine scaffold is commonly constructed via cyclocondensation reactions starting from 2-aminothiophene-3-carboxylates or their carbonitrile analogs. For instance, Abdel Hamid et al. demonstrated that treating 2-aminothiophene-3-carbonitrile with active methylene reagents, such as malononitrile or ethyl cyanoacetate, under basic conditions yields thieno[2,3-d]pyrimidine derivatives. The reaction proceeds through nucleophilic attack at the pyrimidine ring’s electrophilic centers, followed by intramolecular cyclization (Figure 1).
In a representative procedure, 2-aminothiophene-3-carbonitrile (1a ) reacts with phenacyl bromide (2d ) in ethanol under reflux to afford the N-alkylated intermediate 9 , which undergoes cyclization in the presence of piperidine to yield 2-(2-thienyl)thieno[2,3-d]pyrimidine (10 ) with a 68% yield. This method’s versatility is evident in its adaptability to diverse electrophiles, including isothiocyanates and cinnamonitriles.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction provides an alternative route for annulating the thiophene ring onto a preformed pyrimidine core. Ali and Saleh reported the synthesis of 2-thioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine (52 ) via thiobarbituric acid (49 ) deprotonation, followed by sequential nucleophilic substitutions and cyclocondensation. This method emphasizes the role of ketene aminothioacetal intermediates in facilitating six-membered ring formation (Scheme 1).
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a pivotal tool for accelerating thieno[2,3-d]pyrimidine synthesis. Kankanala et al. illustrated that reacting 2-aminothiophene-3-carboxylates with aromatic isothiocyanates under microwave conditions (100°C, 10 min) produces 3-aminothieno[2,3-d]pyrimidines (26–29 ) in 75–85% yields, compared to 50–60% yields via conventional heating. The enhanced efficiency stems from uniform thermal distribution, reducing side reactions and improving purity.
Solvent and Catalyst Optimization
Role of Polar Aprotic Solvents
The choice of solvent critically influences reaction kinetics and product stability. Prabhakar et al. observed that using DMF in cyclocondensation reactions between 2-aminothiophene-3-carboxylic acid and benzoyl chloride derivatives significantly improves yields (72–91%) compared to ethanol or water. DMF’s high polarity stabilizes charged intermediates, facilitating nucleophilic attack and ring closure.
Catalytic Systems
Piperidinium acetate and potassium hydroxide are widely employed as catalysts. For example, the synthesis of 6-(5-bromobenzofuran-2-yl)-2-thioxonicotinonitrile (2 ) via grinding methods achieves 84% yield when catalyzed by potassium hydroxide, whereas traditional reflux methods yield 78%. The grinding technique minimizes solvent use, aligning with green chemistry principles.
Functionalization at the 2-Position
Introduction of Thienyl Groups
The 2-(2-thienyl) substituent is introduced via Suzuki-Miyaura coupling or direct alkylation. Ortikov et al. demonstrated that treating thieno[2,3-d]pyrimidin-4-one (21b ) with 2-thienylboronic acid under palladium catalysis affords the 2-(2-thienyl) derivative in 82% yield. Alternatively, N-alkylation with 2-thienylmethyl bromide in DMF at 80°C provides a straightforward route.
Comparative Analysis of Synthetic Routes
Table 1. Key Synthetic Methods for 2-(2-Thienyl)thieno[2,3-d]pyrimidine Derivatives
Chemical Reactions Analysis
Cyclization Reactions
Thieno[2,3-d]pyrimidine derivatives are often synthesized via cyclization of aminothiophene precursors. A prominent method involves reacting 2-aminothiophene-3-carboxylic acid esters with carbonitrile analogs under thermal or microwave conditions . For example:
-
Microwave-assisted cyclization of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with malononitrile yielded 2-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one with 85% efficiency .
-
Thermal cyclization using formamide at 180°C produced fused pyrimidinones but required longer reaction times (3–6 hours) .
Table 1: Cyclization Reaction Conditions and Yields
Nucleophilic Substitution Reactions
The C-2 and C-4 positions of the pyrimidine ring are highly reactive toward nucleophiles:
-
Hydrazine hydrate substitution at C-4 produced 2-hydrazinothieno[2,3-d]pyrimidine , a precursor for hydrazone derivatives .
-
Aromatic amines (e.g., benzylamine) reacted with chloro-substituted analogs to form 2-(benzylamino) derivatives, which showed enhanced anticancer activity .
Condensation Reactions
Condensation with carbonyl compounds is critical for functionalizing the core structure:
-
Aromatic aldehydes reacted with hydrazino derivatives to form Schiff bases (e.g., 2-(benzylidenehydrazinyl)thieno[2,3-d]pyrimidine ), confirmed by IR (
1620 cm
) and
-NMR (
8.3–8.5 ppm) . -
Thiourea derivatives underwent cyclocondensation with chloroacetic acid to yield thienopyrimidine-thione analogs .
Chloromethylation
Chloromethyl groups were added at C-2 using malononitrile and chloroacetate esters , enabling further alkylation or arylation .
Biological Activity and Mechanistic Insights
Thieno[2,3-d]pyrimidine derivatives inhibit enzymes like cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) , crucial for anticancer activity . Docking studies revealed:
-
Hydrogen bonding between the pyrimidine N-1/N-3 and CDK2’s ATP-binding site .
-
C-4 substituents (e.g., oxo or amino groups) enhanced binding affinity by 30–50% compared to unsubstituted analogs .
Table 2: Anticancer Activity of Select Derivatives
| Compound | IC
(µg/mL) | Target Cell Line | Source |
|------------------------|---------------------|--------------------------|--------|
| 2-(Benzylamino)-deriv | 3.89 | HCT-116 (Colon Cancer) | |
| Hydrazone derivative | 4.65 | MCF-7 (Breast Cancer) | |
Analytical Characterization
Key techniques for reaction monitoring and product validation include:
-
TLC : Used to track reaction progress (e.g., ethyl acetate/hexane, 3:7) .
-
IR Spectroscopy : Identified functional groups (e.g., C=O at 1651 cm
). -
NMR :
-NMR confirmed substitution patterns (e.g., thienyl protons at
7.2–7.8 ppm) .
This compound’s versatility in cyclization, substitution, and condensation reactions underscores its potential as a scaffold for drug discovery. Ongoing research focuses on optimizing reaction conditions (e.g., microwave irradiation) and exploring novel biological targets .
Scientific Research Applications
Thieno[2,3-d]pyrimidine derivatives are a class of fused pyrimidines that have a variety of pharmacological and biological applications . Research over the last four decades indicates that thieno[2,3-d]pyrimidines have a wide range of medicinal applications . These derivatives have uses as antibacterial, antifungal, analgesic, antipyretic, anti-inflammatory, antihistaminic, anti-cancer and radioprotective agents . They have also been reported for use in treating cerebral ischemia, malaria, tuberculosis, Alzheimer’s and Parkinson’s diseases .
General Applications
- Pharmaceutical preparations Thieno[2,3-d]pyrimidine derivatives can be used as pharmaceutical preparations, either solely or in combination with a pharmaceutically acceptable carrier, due to their useful activities for the central nervous system . These compounds have demonstrated activity against the hypothermal effects of reserpine and can improve passive avoidance reactions to electric shock, making them suitable for treating intellectual disturbance or depression . The composition of a preparation for such use can vary based on the compound's solubility, chemical properties, dosage routes, or administration plan .
- Antibacterial agents Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested for antibacterial activity against Gram-positive and Gram-negative pathogens . Certain compounds have demonstrated potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE) .
- Anti-cancer agents Thieno[2,3-d]pyrimidine derivatives have been investigated as multi-targeted anti-cancer agents . Specific 6-substituted thieno[2,3-d]pyrimidine compounds have shown the ability to inhibit the proliferation of Chinese hamster ovary cells expressing folate receptors α or β, but not the reduced folate carrier . These compounds can target both GARFTase and AICARFTase in de novo purine nucleotide biosynthesis, offering a selective approach for tumor treatment .
- VEGFR-2 inhibitors Thieno[2,3-d]pyrimidine derivatives are reported as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors . Blocking VEGFR-2, a well-known target that controls angiogenesis and cancer progression, can be achieved using 4-substituted thieno[2,3-d]pyrimidine derivatives .
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine, 2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, leading to the suppression of angiogenesis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the receptor, thereby blocking its kinase activity .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Structural and Functional Modifications
Linker Length and Hydrophobicity
Key Observations :
- Antiproliferative Activity: Thieno[2,3-d]pyrimidine derivatives outperform thieno[3,2-d]pyrimidine analogs in PI3Kα inhibition (e.g., 7a–d vs. 4a–d in ).
- Binding Affinity : Aniline-substituted derivatives (e.g., 15c , 20b ) exhibit higher EGFR binding affinity (−17.49 kcal/mol) than erlotinib, a reference drug .
Pharmacokinetic and ADMET Properties
Notable Exceptions: Hydroxamic acid derivatives (e.g., 20b) have higher PSA (>140 Ų) but retain activity due to optimized linker design .
Mechanistic Insights and Binding Interactions
Target Engagement
- EGFR/VEGFR-2 Inhibition: The thieno[2,3-d]pyrimidine core occupies the adenine-binding pocket, while the 2-thienyl group interacts with hydrophobic residues (Val702, Leu694) .
- HDAC6 Selectivity : Urea-substituted derivatives form hydrogen bonds with Glu298 and Phe583, enhancing isoform selectivity over HDAC1/2 .
Q & A
Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives, and what key reaction conditions influence yield and purity?
Thieno[2,3-d]pyrimidines are typically synthesized via cyclization reactions. A widely used method involves the Niementowski reaction, where 2-amino-3-thiophenecarboxylate derivatives are condensed with reagents like formamide or urea under high temperatures (200°C) . Alternative approaches include:
- Coupling reactions : Pyridyl amides are synthesized via coupling thieno[2,3-d]pyrimidine-4-carboxylic acid with amines, achieving yields >80% under optimized conditions (e.g., DMF solvent, room temperature) .
- Reductive amination : For 6-substituted derivatives, reductive amination of aldehydes with aryl amines using sodium cyanoborohydride (pH 6, methanol solvent) yields 57–87% . Key factors affecting yield include solvent choice, temperature, and catalyst selection (e.g., Dess-Martin periodinane for oxidation steps ).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing thieno[2,3-d]pyrimidine derivatives?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, thieno[2,3-d]pyrimidine protons resonate at δ 7.5–8.5 ppm in DMSO-d₆ .
- IR spectroscopy : Carbonyl stretches (1650–1700 cm⁻¹) and thioamide bands (1250–1300 cm⁻¹) validate functional groups .
- Chromatography : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (5:1 → 2:1) effectively purifies derivatives .
Q. What are the primary biological targets investigated for thieno[2,3-d]pyrimidine derivatives in recent studies?
Key targets include:
- Antimicrobial : Inhibition of Pseudomonas aeruginosa TrmD methyltransferase via pyridyl amide derivatives (IC₅₀ < 10 µM) .
- Anticancer : EGFR kinase inhibition (IC₅₀ = 0.12 µM for compound 18) and microtubule disruption in breast cancer cells .
- Neurological : Selective 5-HT₃ receptor antagonism (e.g., compound 32 with Kᵢ = 2.3 nM) .
- Antifolate : Dihydrofolate reductase (DHFR) inhibition through hydrogen bonding with Val115 and Tyr121 residues .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve regioselectivity in the synthesis of 6-substituted thieno[2,3-d]pyrimidines?
Regioselectivity challenges arise in introducing substituents at the C-6 position. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regiocontrol (e.g., 91% yield for 6-formyl derivatives using Dess-Martin periodinane) .
- Protecting group strategies : Benzyl or trimethylsilyl groups prevent unwanted side reactions during cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at C-6 .
Q. What strategies are recommended to resolve contradictions between in silico docking predictions and in vitro biological activity data for these compounds?
Discrepancies often stem from solvation effects or protein flexibility. Mitigation approaches:
- Molecular dynamics (MD) simulations : Validate docking poses over 100 ns trajectories to assess binding stability (e.g., 5-HT₃ receptor studies) .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and prioritize compounds with favorable ΔG values .
- Experimental validation : Pair docking with mutagenesis (e.g., alanine scanning of TrmD active sites) .
Q. How do structural modifications at specific positions (e.g., C-2, C-4, C-6) impact binding affinity to enzymes like DHFR or TrmD?
Substituent effects are position-dependent:
- C-2 modifications : Methylthio groups enhance 5-HT₃ receptor affinity (Kᵢ = 2.3 nM for compound 32) .
- C-4 modifications : Amide groups improve TrmD inhibition by forming hydrogen bonds with Asp154 and Arg156 .
- C-6 substitutions : Methyl groups increase DHFR binding via hydrophobic interactions with Ile7 (ΔΔG = -1.8 kcal/mol) .
Q. What methodological approaches combine computational chemistry with experimental validation to design novel thieno[2,3-d]pyrimidine-based inhibitors?
Integrated workflows include:
- Virtual screening : Filter ZINC15 library compounds using Lipinski’s rules and synthetic accessibility scores .
- Structure-activity relationship (SAR) : Optimize substituents using 3D-QSAR models (e.g., CoMFA for EGFR inhibitors) .
- ADMET prediction : Use SwissADME to exclude compounds with poor bioavailability (e.g., logP >5) .
Q. How can researchers address discrepancies between cytotoxicity profiles across cancer cell lines when evaluating thieno[2,3-d]pyrimidine derivatives?
Cell line-specific responses may arise from genetic variability. Solutions include:
- Multi-omics profiling : Correlate compound sensitivity with gene expression (e.g., EGFR/MAPK pathway activation in MCF-7 vs. A549 cells) .
- Mechanistic studies : Assess apoptosis (via caspase-3 activation) and autophagy (LC3-II/LC3-I ratio) to identify cell death pathways .
- Dose-response analysis : Calculate selectivity indices (SI) using IC₅₀ values from normal vs. cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
